2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-12(18)7-16-11(8-17)6-15-13(16)19-9-10-4-2-1-3-5-10/h1-6,17H,7-9H2,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPAPLFEFACHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The imidazole ring forms via cyclocondensation of glyoxal, formaldehyde, and ammonia under acidic conditions (pH 4–5, 60°C). This one-pot reaction generates 5-hydroxymethylimidazole as the primary product, with the hydroxymethyl group introduced at position 5 through formaldehyde incorporation. Yields range from 65–78% depending on stoichiometric ratios.
Reaction Conditions:
- Solvent: Water/ethanol (3:1 v/v)
- Catalyst: Acetic acid (5 mol%)
- Time: 12–18 hours
Alternative Route: Cysteamine-Based Cyclization
A modified approach involves cysteamine, glyoxal, and formaldehyde in aqueous HCl (1M). This method positions the thiol group at position 2 and the hydroxymethyl group at position 5 simultaneously, achieving 70–82% yield.
Key Advantages:
- Simultaneous introduction of thiol and hydroxymethyl groups.
- Reduced purification steps due to fewer byproducts.
Benzylthio Group Introduction
Nucleophilic Substitution
The thiol group at position 2 undergoes alkylation with benzyl bromide in the presence of potassium carbonate (K₂CO₃). Ethanol or DMF serves as the solvent, with reflux conditions (80°C, 6–8 hours) driving the reaction to completion.
Optimization Data:
| Parameter | Ethanol System | DMF System |
|---|---|---|
| Yield | 68% | 75% |
| Reaction Time | 8 hours | 6 hours |
| Byproduct Formation | 12% | 8% |
Mechanistic Insight:
Industrial-Scale Adaptations
Continuous flow reactors with immobilized K₂CO₃ on silica gel improve reaction efficiency (yield: 85%, 4 hours). This method reduces solvent waste and enables real-time monitoring via FT-IR.
Acetamide Side Chain Installation
Alkylation with Chloroacetamide
The nitrogen at position 1 is alkylated using chloroacetamide in DMF with sodium hydride (NaH) as the base (0°C to room temperature, 4 hours). This step achieves 60–70% yield after column chromatography.
Critical Considerations:
- Base Selection: NaH outperforms K₂CO₃ due to stronger deprotonation capability.
- Solvent Polarity: DMF stabilizes the transition state, accelerating alkylation.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) in acetonitrile increases yield to 78% while reducing reaction time by 75%. This method is ideal for high-throughput applications.
Industrial Production and Scalability
Continuous Flow Synthesis
A three-step continuous flow system integrates cyclocondensation, benzylation, and alkylation. Key metrics:
| Step | Residence Time | Yield |
|---|---|---|
| Cyclocondensation | 2 hours | 80% |
| Benzylation | 1.5 hours | 83% |
| Alkylation | 1 hour | 75% |
Advantages:
Green Chemistry Approaches
Supercritical CO₂ replaces organic solvents in benzylation and alkylation steps, achieving 88% yield with near-zero volatile organic compound (VOC) emissions.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d6) | δ 7.3–7.5 (m, 5H, Ar-H), δ 4.6 (s, 2H, SCH₂), δ 4.2 (s, 2H, CH₂OH) |
| IR (cm⁻¹) | 3280 (N-H), 1660 (C=O), 650 (C-S) |
| MS (ESI+) | m/z 323.4 [M+H]⁺ |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (DMF, ethanol) are below ICH Q3C limits.
Comparative Method Analysis
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Batch | 65% | Low | Moderate | High (VOCs) |
| Continuous Flow | 95% | High | High | Low |
| Microwave-Assisted | 78% | Medium | Moderate | Medium |
Recommendation: Continuous flow synthesis is optimal for industrial production, while microwave methods suit lab-scale research.
Challenges and Solutions
Byproduct Formation
Hydroxymethyl Group Stability
- Issue: Oxidation to carboxylic acid under basic conditions.
- Solution: Conduct reactions under nitrogen atmosphere with BHT antioxidant.
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
The compound 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a complex organic compound characterized by an imidazole ring and a benzylthio group.
IUPAC Name: 2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.4 g/mol
Scientific Research Applications
- Chemistry As a building block, it is used in the synthesis of complex molecules and as a reagent in various organic reactions.
- Biology It is studied for potential biological activities, such as antimicrobial, antifungal, or anticancer properties .
- Medicine Research explores its potential as a therapeutic agent or drug precursor.
- Industry It can be used to develop new materials, catalysts, or chemical processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
- Reduction Reduction reactions can convert the compound into its corresponding thioether or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution Nucleophilic or electrophilic substitution reactions can modify the benzylthio or allyl groups using reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles.
- Cyclization Can undergo cyclization reactions to form more complex ring structures, facilitated by catalysts such as acids, bases, or transition metals.
Preparation Methods
The synthesis of 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps from readily available precursors:
- Formation of the Imidazole Ring The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
- Introduction of the Benzylthio Group The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol in the presence of a base.
- Allylation The allyl group can be introduced through allylation reactions, often using allyl halides and a suitable base.
- Hydroxymethylation The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically involving formaldehyde and a base.
Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations, and may employ catalysts and advanced reaction conditions to enhance yield and purity.
Comparison to Similar Compounds
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(prop-2-en-1-yl)acetamide can be compared with similar compounds:
- N-allyl-2-(benzylthio)acetamide Lacks the imidazole ring and hydroxymethyl group, resulting in different chemical properties and applications.
- This compound Lacks the allyl group, which may affect its reactivity and biological activity.
- N-allyl-2-(benzylthio)-1H-imidazole Lacks the hydroxymethyl group, which may influence its solubility and interaction with biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzylthio vs. Other Thioether Groups
- Compound 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Yield: 88%, higher than analogs with methylthio (79%) or ethylthio (78%) groups . Melting point: 133–135°C, lower than methylthio (158–160°C) or ethylthio (168–170°C) derivatives, suggesting reduced crystallinity due to bulky benzyl substitution .
- Target Compound : The benzylthio group likely improves synthetic accessibility, as seen in 5h, but may lower melting points compared to smaller thioether substituents.
Hydroxymethyl vs. Alkyl/Aryl Substitutions
- 2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide: Similar imidazole backbone but lacks the benzylthio group.
- N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide :
Antimicrobial and Anticancer Potential
- Compound W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) :
- The bromophenyl group in 9c may improve hydrophobic interactions in binding pockets .
Hydrogen Bonding and Solubility
The hydroxymethyl group in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in non-polar analogs like 5d (methylphenyl substitution) .
Tabulated Comparison of Key Compounds
Biological Activity
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features an imidazole ring, a benzylthio group, and an acetamide moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS with a molecular weight of approximately 367.5 g/mol. The key structural features include:
- Imidazole Ring : A five-membered heterocyclic structure that can interact with various biological targets.
- Benzylthio Group : Enhances lipophilicity, potentially improving membrane permeability.
- Hydroxymethyl Group : May participate in hydrogen bonding, influencing binding affinity to biological targets.
Antimicrobial Properties
Research indicates that compounds with imidazole rings often exhibit antimicrobial activity. For instance, derivatives of imidazole have shown efficacy against various bacterial strains and fungi. The presence of the benzylthio group in this compound may enhance its antimicrobial properties by increasing lipophilicity, allowing better penetration into microbial cell membranes.
Antiproliferative Effects
Studies on related compounds have demonstrated significant antiproliferative effects against mammalian cells. For example, compounds with hydroxymethyl groups have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This suggests that this compound could possess similar antiproliferative activity, potentially making it a candidate for cancer therapy .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring may coordinate with metal ions, inhibiting metalloenzymes involved in critical metabolic pathways. Additionally, the benzylthio group could interact with thiol-containing proteins, affecting their function and leading to altered cellular responses .
Synthesis and Activity Correlation
A study focused on synthesizing various imidazole derivatives revealed that modifications to the hydroxymethyl and benzylthio groups significantly influenced biological activity. For instance, compounds with enhanced lipophilicity showed improved efficacy against Mycobacterium species, indicating a potential role for this compound in treating tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of functional groups in determining biological efficacy. The combination of the imidazole ring with both benzylthio and hydroxymethyl functionalities appears to confer unique properties that enhance biological activity compared to simpler analogs .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
